6-hydroxy-1H-indole-3-acetamide
Overview
Description
6-Hydroxy-1H-indole-3-acetamide, also known as 6-hi-3a, belongs to the class of organic compounds known as hydroxyindoles . These are organic compounds containing an indole moiety that carries a hydroxyl group .
Molecular Structure Analysis
The molecular formula of 6-hydroxy-1H-indole-3-acetamide is C10H10N2O2 . The average mass is 190.199 Da and the monoisotopic mass is 190.074234 Da .Physical And Chemical Properties Analysis
The density of 6-hydroxy-1H-indole-3-acetamide is 1.4±0.1 g/cm3 . The boiling point is 554.4±40.0 °C at 760 mmHg . The index of refraction is 1.731 . It has 4 hydrogen bond acceptors and 4 hydrogen bond donors . The polar surface area is 79 Å2 .Scientific Research Applications
Antioxidant Activity : 6-hydroxy-1H-indole-3-acetamide exhibited significant antioxidant properties, inhibiting lipid peroxidation in rat liver microsomes (Kim et al., 1997).
Antihyperglycemic and Antioxidant Agent : A study synthesized indole-3-acetamides and evaluated their antihyperglycemic and antioxidant potentials. These compounds, including variants of 6-hydroxy-1H-indole-3-acetamide, showed good inhibition against α-amylase enzyme, suggesting potential use in managing hyperglycemia (Kanwal et al., 2021).
Anti-inflammatory Drug Design : Research into the synthesis of new indole acetamide derivatives for potential use as anti-inflammatory drugs highlighted the role of molecules like 6-hydroxy-1H-indole-3-acetamide. These studies involved molecular docking and in silico analysis (Al-Ostoot et al., 2020).
Auxin Biosynthesis in Plants : The AMI1 gene family in plants, which includes enzymes like indole-3-acetamide hydrolase, is involved in converting indole-3-acetamide into indole-3-acetic acid, a plant growth hormone. This discovery indicated a new pathway for auxin biosynthesis in plants (Mano et al., 2010).
Role in Microbial Synthesis and Degradation : Indole-3-acetamide plays a role in microbial synthesis and degradation processes. For instance, certain bacteria convert L-tryptophan to indole-3-acetamide, which is then hydrolyzed to form indole-3-acetic acid (Kosuge et al., 1966).
Electrochemical Oxidation Studies : Indole-3-acetamide was used in studies to investigate the electrochemical behavior of indolic compounds. These studies are crucial for understanding the electrochemical properties of indoles (Enache & Oliveira‐Brett, 2011).
Synthesis and Characterization of Derivatives : Various studies have been conducted on the synthesis and characterization of derivatives of 6-hydroxy-1H-indole-3-acetamide, exploring their chemical properties and potential applications (Zhou et al., 2016).
Safety And Hazards
6-Hydroxy-1H-indole-3-acetamide is classified as hazardous to the aquatic environment long-term hazard category 2, serious eye damage/eye irritation category 1, acute toxicity (oral) category 4, sensitisation (skin) category 1 . It is recommended to avoid contact with skin and eyes, wear impervious gloves and safety glasses .
properties
IUPAC Name |
2-(6-hydroxy-1H-indol-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-10(14)3-6-5-12-9-4-7(13)1-2-8(6)9/h1-2,4-5,12-13H,3H2,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXXGODNTPWQHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C2CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303352 | |
Record name | 6-Hydroxy-1H-indole-3-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-1H-indole-3-acetamide | |
CAS RN |
192184-73-9 | |
Record name | 6-Hydroxy-1H-indole-3-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192184-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxy-1H-indole-3-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Hydroxy-1H-indole-3-acetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031173 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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